molecular formula C11H20N2O3 B7986245 [((R)-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid

[((R)-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid

Cat. No.: B7986245
M. Wt: 228.29 g/mol
InChI Key: JAACYQDMIVWOOF-SNVBAGLBSA-N
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Description

[(®-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid is a compound that features a piperidine ring, an acetyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(®-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid typically involves the formation of the piperidine ring followed by the introduction of the acetyl and amino acid groups. One common method involves the cyclization of appropriate precursors to form the piperidine ring, followed by acetylation and subsequent attachment of the amino acid moiety. The reaction conditions often include the use of catalysts such as phenylsilane and iron complexes to promote cyclization and reduction steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(®-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

[(®-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(®-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(®-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Introduction

The compound [((R)-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid is a piperidine derivative that has attracted considerable attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including an acetyl group at the 1-position of the piperidine ring and an ethylamino group linked to the acetic acid moiety, suggest a diverse range of therapeutic applications. This article explores the biological activity of this compound, synthesizing available research findings and case studies.

Chemical Characteristics

  • Molecular Formula : C12H19N3O2
  • Molecular Weight : Approximately 216.29 g/mol

The compound's structure allows for various chemical reactions typical of piperidine derivatives, which can influence its biological activity.

Biological Activities

Research indicates that This compound exhibits several notable biological activities:

  • Antioxidant Properties : The amino acid structure contributes to antioxidant activities, helping mitigate oxidative stress in biological systems.
  • Antimicrobial Activity : Similar piperidine derivatives have shown potential antimicrobial effects, suggesting that this compound may also possess such properties.
  • Neuroprotective Effects : Some studies indicate that piperidine derivatives can interact with neurotransmitter systems, potentially offering neuroprotective benefits.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets, which is crucial for understanding its mechanism of action. The unique combination of functional groups in This compound may confer distinct biological activities compared to other similar compounds.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes of This compound :

Compound NameStructural FeaturesUnique Attributes
1-(Piperidin-3-yl)ethanonePiperidine ring with an ethyl ketoneExhibits strong analgesic properties
N-(Piperidin-3-yl)acetamidePiperidine ring with an acetamide substituentKnown for antimicrobial activity
1-(4-Methylpiperidin-1-yl)ethanoneMethyl substitution on the piperidine ringPotentially enhanced lipophilicity

This table illustrates the diverse biological activities associated with different piperidine derivatives, emphasizing how specific structural features influence their pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological effects of piperidine derivatives, providing insights into their potential therapeutic applications:

  • Antiviral Activity : In vitro studies have shown that certain piperidine compounds exhibit antiviral properties against HIV and other viruses. These findings suggest that This compound may also possess similar antiviral effects, warranting further investigation .
  • Anticonvulsant Activity : Some piperidine derivatives have demonstrated anticonvulsant properties through mechanisms involving voltage-gated sodium channels inhibition. This suggests a potential application for treating epilepsy and related disorders .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that certain derivatives can inhibit cancer cell proliferation, highlighting their potential as chemotherapeutic agents .

Properties

IUPAC Name

2-[[(3R)-1-acetylpiperidin-3-yl]-ethylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-12(8-11(15)16)10-5-4-6-13(7-10)9(2)14/h10H,3-8H2,1-2H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAACYQDMIVWOOF-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)O)[C@@H]1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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